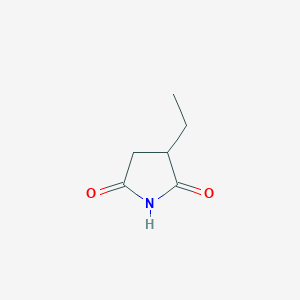

3-Ethylpyrrolidine-2,5-dione

Description

3-Ethylpyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by an ethyl substituent at the 3-position of its heterocyclic ring. Pyrrolidine-2,5-diones (also known as succinimides) are a class of five-membered lactams with a diketone moiety, often modified to enhance pharmacological activity, solubility, or stability. Substitutions at the 3-position, such as alkyl, aryl, or heteroaryl groups, significantly influence their biological and physicochemical profiles .

Structure

3D Structure

Properties

IUPAC Name |

3-ethylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-2-4-3-5(8)7-6(4)9/h4H,2-3H2,1H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHYLCQRRNWUVHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505624 | |

| Record name | 3-Ethylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58467-27-9 | |

| Record name | 3-Ethylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethylpyrrolidine-2,5-dione typically involves the nucleophilic acyl substitution of 1,4-dicarboxylic acids or their derivatives, such as succinic anhydrides, with nucleophiles like amines or amides . One common method is the reaction of succinic anhydride with ethylamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of 3-ethylpyrrolidine-2,5-dione often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in solvent-free conditions or using environmentally friendly solvents to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Michael Addition Reactions

3-Ethylpyrrolidine-2,5-dione participates in catalytic Michael reactions to form heterocyclic derivatives. In one study, derivatives were synthesized via base-catalyzed addition with heteroaromatic thiols (e.g., benzothiophene derivatives), yielding 3-heteroaryl-substituted analogs .

| Reaction | Catalyst | Solvent | Yield | Application |

|---|---|---|---|---|

| Addition to benzothiophene-2-thiol | K₂CO₃ | DMF | 68–85% | Antimycobacterial agents |

Electrophilic Aromatic Substitution

The ethyl group at position 3 directs electrophilic substitution to specific positions on the pyrrolidine ring. Bromination and nitration reactions occur regioselectively under controlled conditions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Br₂ (1.2 equiv) | CHCl₃, 0°C, 2 h | 3-Ethyl-4-bromopyrrolidine-2,5-dione | 72% |

| HNO₃ (conc.)/H₂SO₄ (cat.) | 50°C, 4 h | 3-Ethyl-4-nitropyrrolidine-2,5-dione | 65% |

Hydrolysis

The pyrrolidine ring undergoes hydrolysis under acidic or basic conditions to form succinamic acid derivatives. For example:

Oxidation

The ethyl side chain can be oxidized to a carboxylic acid using strong oxidizing agents:

Reduction

Selective reduction of the carbonyl groups is achieved with NaBH₄ in ethanol, yielding pyrrolidine derivatives:

Suzuki–Miyaura Coupling

The compound serves as a substrate for palladium-catalyzed cross-coupling with aryl boronic acids, enabling the synthesis of biaryl derivatives :

| Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 3-Ethyl-4-(4-methoxyphenyl)pyrrolidine-2,5-dione | 81% |

Photochemical Reactions

Blue light-mediated reactions with disulfides generate hydroxy-thioether derivatives. For example, irradiation with 4 × 5W blue LEDs in ethyl acetate produces :

Biological Activity Modulation

Derivatives synthesized from these reactions exhibit pharmacological properties:

Scientific Research Applications

Anticonvulsant Activity

The compound has been investigated for its potential as an anticonvulsant agent. Research indicates that derivatives of pyrrolidine-2,5-dione exhibit significant activity in various seizure models.

Case Study: Antiseizure Evaluation

- Study Design : The anticonvulsant properties were evaluated using models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.

- Findings : Certain derivatives demonstrated effective protection against seizures, with some compounds achieving an ED50 of 62.1 mg/kg in the MES model and 75.6 mg/kg in the 6 Hz model .

| Compound | ED50 (mg/kg) | Model Used |

|---|---|---|

| Compound A | 62.1 | Maximal Electroshock |

| Compound B | 75.6 | 6 Hz Seizure Model |

Analgesic Properties

In addition to anticonvulsant effects, 3-Ethylpyrrolidine-2,5-dione derivatives have shown promise as analgesics.

Case Study: Analgesic Activity

- Study Design : Analgesic properties were assessed using formalin tests and models of neuropathic pain.

- Results : Several compounds exhibited significant analgesic effects, indicating potential for treating chronic pain conditions .

| Compound | Pain Model | Effectiveness |

|---|---|---|

| Compound C | Formalin Test | Significant Relief |

| Compound D | Neuropathic Pain Model | Notable Efficacy |

Anticancer Applications

The compound’s derivatives are also being explored for their anticancer properties, particularly as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tumor immune evasion.

Case Study: IDO1 Inhibition

- Research Findings : Pyrrolidine-2,5-dione derivatives were identified as effective IDO1 inhibitors, which may enhance anti-tumor immunity.

- Implications : These findings suggest that such compounds could be developed into therapies for cancer treatment by modulating immune responses .

| Compound | IDO1 Inhibition Activity | Cancer Type |

|---|---|---|

| Compound E | High | Breast Cancer |

| Compound F | Moderate | Melanoma |

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrrolidine-2,5-dione derivatives is crucial for optimizing their biological activity.

Insights from Recent Research

Mechanism of Action

The mechanism of action of 3-ethylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors to trigger specific signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-Ethylpyrrolidine-2,5-dione, highlighting substituents, molecular properties, and bioactivities:

Key Observations:

Substituent Effects on Bioactivity: Benzylidene and Isobutyl Groups: Compounds like albonoursin (IC₅₀ = 6.8 μM) and compound 6 (IC₅₀ = 28.9 μM) demonstrate potent antiviral activity against H1N1, attributed to their conjugated benzylidene and hydrophobic isobutyl groups, which may enhance target binding . Long Alkyl Chains: The tetradecyl chain in 3-methylene-1-tetradecylpyrrolidine-2,5-dione improves lipophilicity, facilitating membrane penetration for quorum sensing inhibition .

Structural Modifications and Pharmacokinetics: Aminophenyl Substitution: The 4-aminophenyl group in 3-(4'-aminophenyl)-3-ethylpyrrolidine-2,5-dione introduces a polar moiety, which may enhance water solubility compared to the parent compound .

Research Findings and Structure-Activity Relationships (SAR)

- Antiviral Activity : Diketopiperazine derivatives with conjugated systems (e.g., benzylidene) exhibit stronger antiviral effects due to π-π interactions with viral proteins. The ethyl group’s smaller size and lack of conjugation may limit similar activity in 3-Ethylpyrrolidine-2,5-dione .

- CNS Targeting : Pyrrolidine-2,5-diones with arylpiperazine moieties (e.g., 3-(1H-indol-3-yl) derivatives) show high 5-HT1A/SERT affinity, suggesting that ethyl-substituted analogs could be optimized for neuropharmacological applications with appropriate modifications .

- Metabolic Stability: Curcuminoid analogs with blocked metabolic sites (e.g., C4 methylene) exhibit enhanced stability. The ethyl group in 3-Ethylpyrrolidine-2,5-dione may similarly protect against rapid metabolism, though this requires validation .

Biological Activity

3-Ethylpyrrolidine-2,5-dione, a member of the pyrrolidine-2,5-dione family, has garnered significant interest in pharmaceutical and biochemical research due to its unique structural characteristics and biological activities. This article delves into the compound's biological activity, including its interactions with cytochrome P450 enzymes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

3-Ethylpyrrolidine-2,5-dione possesses a five-membered ring structure that includes two carbonyl groups. Its molecular formula is CHNO. The compound is notable for its ability to act as an inhibitor of cytochrome P450 enzymes, which are crucial in various metabolic pathways including drug metabolism and steroid hormone biosynthesis.

Inhibition of Cytochrome P450 Enzymes

Research indicates that 3-ethylpyrrolidine-2,5-dione acts primarily as a competitive inhibitor of cytochrome P450 enzymes. The presence of the amino group at the para position of the phenyl ring enhances its binding affinity to these enzymes, particularly aromatase, which is pivotal in estrogen synthesis. This interaction suggests potential therapeutic applications in conditions sensitive to estrogen levels .

Anticonvulsant and Analgesic Properties

Recent studies have explored the anticonvulsant and analgesic properties of derivatives related to 3-ethylpyrrolidine-2,5-dione. For example, compounds derived from this structure have shown promising results in various seizure models such as the maximal electroshock (MES) test and the pentylenetetrazole seizure model. These compounds exhibited significant activity against human placental aromatase with IC50 values comparable to known inhibitors like aminoglutethimide .

Synthesis and Evaluation Studies

A series of studies have synthesized various derivatives of 3-ethylpyrrolidine-2,5-dione and evaluated their biological activity:

- Anticonvulsant Activity : A focused series of derivatives were tested for their ability to inhibit seizures in animal models. Notably, one compound demonstrated an ED50 value lower than that of established anticonvulsants like valproic acid .

- In Vitro Studies : In vitro assays indicated that several derivatives exhibited moderate inhibition of voltage-gated sodium channels and calcium channels, implicating their potential as novel anticonvulsants .

- Cytotoxicity and Selectivity : Some derivatives displayed selective cytotoxicity against neuroblastoma SH-SY5Y cells, suggesting potential applications in cancer treatment .

Summary of Biological Activities

The following table summarizes key findings regarding the biological activities of 3-ethylpyrrolidine-2,5-dione and its derivatives:

| Activity | Description | IC50/ED50 Values |

|---|---|---|

| Cytochrome P450 Inhibition | Competitive inhibition affecting steroid hormone biosynthesis | IC50 ~ 20 µM (compared to AG) |

| Anticonvulsant Activity | Effective in MES and pentylenetetrazole models | ED50 < 62 mg/kg |

| Analgesic Effects | Tested in formalin-induced pain models | Varies by compound |

| Cytotoxicity | Selective against neuroblastoma cells | Varies by compound |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-Ethylpyrrolidine-2,5-dione derivatives, and how can their efficiency be optimized?

- Methodology : A widely used approach involves cyclization reactions of β-cyanocarboxylic acids or modifications of pyrrolidine-2,5-dione scaffolds. For example, Zanatta et al. developed a method using β-cyanocarboxylic acids to synthesize 3-ethoxypyrrolidine-2,5-diones with high yields via acid-catalyzed cyclization . Optimization includes adjusting reaction time, temperature (e.g., 80–100°C), and catalysts (e.g., H₂SO₄ or cellulose sulfuric acid for Michael adduct formation) .

- Characterization : Confirm structures using ¹H/¹³C NMR (e.g., δ 2.5–3.5 ppm for pyrrolidine protons) and ESI-HRMS for molecular ion validation .

Q. How can structural variations in pyrrolidine-2,5-dione derivatives impact pharmacological activity?

- Experimental Design : Introduce substituents at the N1 or C3 positions (e.g., arylpiperazine or halogenated aryl groups) to modulate receptor affinity. For instance, 3-(4-bromophenyloxy) derivatives showed enhanced GABA-transaminase inhibition (IC₅₀ = 5.2 µM) compared to unsubstituted analogs .

- Data Analysis : Compare IC₅₀ values across analogs using fluorometric assays and molecular docking to identify structure-activity relationships (SARs) .

Q. What analytical techniques are critical for confirming the crystallographic structure of 3-Ethylpyrrolidine-2,5-dione derivatives?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is essential. For example, Hou et al. resolved a related compound (1-(3-pyridyl)pyrrolidine-2,5-dione) with R factor = 0.033, revealing dihedral angles between pyridine and pyrrolidine rings (64.58°) and C–H⋯π interactions . Pair with DFT calculations to validate electronic properties.

Advanced Research Questions

Q. How can enantioselective synthesis of 3-Ethylpyrrolidine-2,5-dione derivatives be achieved for chiral drug development?

- Methodology : Use chiral auxiliaries or catalysts during cyclization. For example, Heinrich et al. patented enantioselective routes via asymmetric hydrogenation of imine intermediates . Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.

- Challenges : Thermodynamic reversibility in ring-opening steps (e.g., ΔG = +0.65 kcal/mol for related dihydroquinoline adducts) may require kinetic control to favor desired enantiomers .

Q. What strategies address contradictory pharmacological data in pyrrolidine-2,5-dione derivatives targeting 5-HT1A/SERT receptors?

- Analysis : Evaluate binding assays under standardized conditions (e.g., radioligand displacement using [³H]-8-OH-DPAT for 5-HT1A). Discrepancies may arise from variations in arylpiperazine substituents or assay pH. For example, 4-acetylphenyl derivatives showed dual affinity but lower selectivity compared to salicylaldehyde analogs .

- Resolution : Perform meta-analyses of IC₅₀ values across studies and validate via in vivo models (e.g., forced swim tests for antidepressant activity).

Q. How can computational methods predict the reactivity of 3-Ethylpyrrolidine-2,5-dione in novel reactions?

- Approach : Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states for cycloadditions or nucleophilic substitutions. For example, Ono et al. predicted regioselectivity in pyridine functionalization using Fukui indices .

- Validation : Cross-reference computed activation energies with experimental kinetic data (e.g., Arrhenius plots for ring-opening reactions).

Specialized Applications

Q. What role does 3-Ethylpyrrolidine-2,5-dione play in radio-labeling peptides/proteins for imaging studies?

- Methodology : Functionalize the dione with [¹⁸F]fluoropyridine moieties via maleimide-thiol coupling. A 2011 study achieved this with 1-[3-(2-[¹⁸F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione, enabling PET imaging of biomolecules .

- Optimization : Ensure radiochemical purity (>95%) via HPLC and assess in vitro stability in serum.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.